![molecular formula C14H14N6O4S3 B2543686 N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide CAS No. 851862-09-4](/img/structure/B2543686.png)
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
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Description
The compound “N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide” is a complex organic molecule. It contains several functional groups including a furan ring, a carboxamide group, and a thiadiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been synthesized and evaluated for their urease inhibitory activity . The compounds were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The ChemSpider database provides some information about similar compounds, including their molecular formula, average mass, and monoisotopic mass .Scientific Research Applications
2-Aminothiazole Scaffold: This compound contains a 2-aminothiazole scaffold, which has gained attention in medicinal chemistry and drug discovery. Notably, it shares structural similarities with clinically applied anticancer drugs like dasatinib and alpelisib .
In Vitro Activity: Literature reports indicate that different 2-aminothiazole analogs exhibit potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. These derivatives hold promise as potential anticancer agents .
Antiviral and Antimicrobial Properties
Apart from anticancer effects, the compound shows other pharmacological activities:
Antiviral Activity: 2-aminothiazole derivatives have demonstrated antiviral properties. Further exploration of their efficacy against specific viruses could be valuable .
Antimicrobial Activity: The compound’s antimicrobial potential is relevant in the context of infectious diseases. Researchers may investigate its effectiveness against bacterial and fungal pathogens .
Other Biological Activities
Consider these additional aspects:
Anticonvulsant and Antidiabetic Effects: The compound’s heterocyclic ring system may contribute to anticonvulsant and antidiabetic properties. Researchers could explore its impact on relevant biological pathways .
Cardiovascular Applications: Some 2-aminothiazole derivatives exhibit antihypertensive effects. Investigating their cardiovascular impact could be worthwhile .
Anti-Inflammatory Properties: The compound’s anti-inflammatory activity suggests potential applications in managing inflammatory conditions .
properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4S3/c1-2-25-14-20-18-12(27-14)16-9(21)7-26-13-19-17-10(24-13)6-15-11(22)8-4-3-5-23-8/h3-5H,2,6-7H2,1H3,(H,15,22)(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEJJBYGJSARQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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